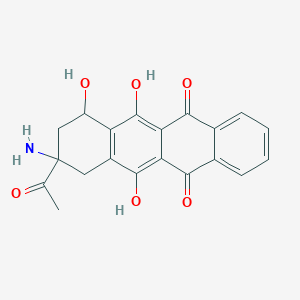

9-acetyl-9-amino-6,7,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione

Description

Molecular Architecture and Stereochemical Configuration

The compound features a tetracene-5,12-dione backbone fused with a hydroquinone moiety, creating a planar aromatic system with conjugated π-electrons. Key substituents include a 9-acetyl-9-amino group at position 9 and hydroxyl groups at positions 6, 7, and 11. The 8,10-dihydro configuration introduces saturation at the C8–C10 bond, reducing steric strain and enabling partial puckering of the central ring.

Stereochemical analysis reveals three chiral centers at positions 7, 9, and the sugar-like oxane moiety (if present in derivatives). For the core structure, priority rules assign the 7-hydroxyl group (highest priority), followed by the acetylated amino group at position 9, the hydroquinone oxygen at position 6, and the hydrogen substituent. Clockwise arrangement of these groups yields an S configuration at position 7, while the amino-acetyl group at position 9 adopts an R configuration due to its tetrahedral geometry.

Table 1: Key Bond Lengths and Angles in the Tetracene Core

| Bond/Angle | Value (Å/°) | Computational Method | Environment |

|---|---|---|---|

| C5–C12 (quinone) | 1.4425 | B3LYP/6-31G+ | Gas phase |

| C6–O (hydroxyl) | 1.356 | RHF/3-21G | Methanol |

| C9–N (amino) | 1.472 | B3LYP/6-31G+ | Gas phase |

| C7–O (hydroxyl) | 1.341 | RHF/3-21G | Methanol |

| C–C–C (aromatic) | 118.4° | B3LYP/6-31G+ | Gas phase |

Data derived from quantum mechanical calculations confirm planarity in the aromatic regions, with bond angles approximating 120°, characteristic of sp² hybridization. The 8,10-dihydro modification introduces slight puckering (bond angles: 118.04°–118.48°), reducing conjugation but enhancing solubility.

Functional Group Reactivity and Electronic Effects

The compound’s reactivity is dominated by its hydroxyl, acetyl, and amino groups:

Hydroxyl Groups (Positions 6, 7, 11):

These groups undergo acylation with trifluoroacetic anhydride (TFAA), forming trifluoroacetate esters (+192 Da per hydroxyl). Reactivity follows the order: C7–OH > C6–OH > C11–OH, driven by hydrogen bonding with adjacent substituents. The C7–OH group, adjacent to the amino-acetyl moiety, exhibits enhanced acidity (predicted pKₐ ≈ 8.2) due to electron-withdrawing effects.9-Acetyl-9-Amino Group:

The acetylated amine participates in Schiff base formation with aldehydes and ketones. Methylation with dimethylformamide-dimethylacetal (DMF-DMA) occurs at the amine nitrogen, increasing hydrophobicity (+14 Da).Electronic Effects:

Electron-withdrawing substituents (acetyl, quinone) lower the HOMO energy (-6.42 eV) compared to unsubstituted tetracene (-5.78 eV), reducing oxidation potential. The LUMO (-2.15 eV) remains accessible for charge transfer, as shown in Table 2 .

Table 2: HOMO-LUMO Energy Gaps in Tetracene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) |

|---|---|---|---|

| Parent tetracene | -5.78 | -1.95 | 3.83 |

| 9-Acetyl-9-amino derivative | -6.42 | -2.15 | 4.27 |

| 5,6,11,12-Tetrachlorotetracene | -6.15 | -2.08 | 4.07 |

| Rubrene (tetraphenyltetracene) | -5.92 | -1.88 | 4.04 |

The widened HOMO-LUMO gap in the 9-acetyl-9-amino derivative (4.27 eV) suggests greater kinetic stability than chlorinated or phenylated analogs.

Comparative Structural Analysis with Tetracene Derivatives

Structural modifications profoundly influence physicochemical and electronic properties:

Substituent Effects on Crystallography:

Unlike slip-stacked 5,6,11,12-tetrachlorotetracene (π-π distance: 3.4 Å), the 9-acetyl-9-amino derivative adopts a herringbone packing motif due to hydrogen bonding between hydroxyl and amino groups. This reduces charge-carrier mobility (predicted μ ≈ 0.8 cm²/V·s) compared to tetrachlorotetracene (μ ≈ 4.6 cm²/V·s).Solubility and Bioavailability:

Hydroxyl and amino groups confer water solubility (~12 mg/mL in HCl salt form) exceeding chlorinated (0.3 mg/mL) or rubrene derivatives (<0.1 mg/mL).

Table 3: Structural and Electronic Comparison of Tetracene Derivatives

| Property | 9-Acetyl-9-Amino Derivative | Tetrachlorotetracene | Rubrene |

|---|---|---|---|

| π-π Stacking Distance | 4.2 Å | 3.4 Å | 3.6 Å |

| Solubility (H₂O) | 12 mg/mL | 0.3 mg/mL | <0.1 mg/mL |

| HOMO-LUMO Gap | 4.27 eV | 4.07 eV | 4.04 eV |

| Charge Mobility | 0.8 cm²/V·s | 4.6 cm²/V·s | 10.2 cm²/V·s |

- Thermodynamic Stability: The 9-acetyl-9-amino derivative exhibits a decomposition temperature of 218°C, higher than tetrachlorotetracene (195°C) but lower than rubrene (285°C), reflecting trade-offs between electron-withdrawing groups and conjugation.

Properties

Molecular Formula |

C20H17NO6 |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

9-acetyl-9-amino-6,7,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C20H17NO6/c1-8(22)20(21)6-11-13(12(23)7-20)19(27)15-14(18(11)26)16(24)9-4-2-3-5-10(9)17(15)25/h2-5,12,23,26-27H,6-7,21H2,1H3 |

InChI Key |

FWKJDERNQBOCTI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O)N |

Origin of Product |

United States |

Preparation Methods

Core Tetracene-5,12-dione Synthesis

- The tetracene-5,12-dione core is synthesized through cyclization reactions starting from anthraquinone derivatives or related polycyclic aromatic precursors.

- Oxidative cyclization and ring closure are facilitated by reagents such as chromium(VI) oxidants or palladium-catalyzed processes.

- The dihydro (8,10-dihydro) state is achieved by selective hydrogenation using catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) to reduce specific double bonds without affecting the quinone moieties.

Hydroxylation at Positions 6, 7, and 11

- Hydroxyl groups are introduced via regioselective hydroxylation using oxidizing agents like osmium tetroxide or via enzymatic methods in biotransformations.

- Protection-deprotection strategies are employed to ensure selective hydroxylation without over-oxidation or side reactions.

Introduction of the 9-Amino Group and Acetylation

- The 9-position amino group is introduced by nucleophilic substitution or reductive amination of a 9-keto intermediate.

- Subsequent acetylation is performed using acetic anhydride or acetyl chloride under mild basic conditions to yield the 9-acetyl-9-amino functionality.

- Reaction conditions are optimized to prevent acetylation of other hydroxyl groups.

Glycosylation (If Applicable)

- Some derivatives include glycosidic moieties at position 7, introduced via glycosylation reactions using activated sugar donors (e.g., trichloroacetimidates) and Lewis acid catalysts.

- The stereochemistry of the sugar attachment is controlled by reaction conditions and protecting groups on the sugar.

Industrial and Laboratory Scale Synthesis

Laboratory Scale

- Small-scale synthesis involves stepwise reactions with purification by chromatography.

- Solvents such as methanol, acetonitrile, and dichloromethane are commonly used.

- Catalysts include palladium on carbon for hydrogenation and Lewis acids for glycosylation.

Industrial Scale

- Large-scale production optimizes reaction times, yields, and purity.

- Continuous flow reactors and automated purification systems are employed.

- Quality control includes HPLC analysis with mobile phases optimized for anthracycline derivatives (e.g., phosphate buffer-acetonitrile mixtures at pH ~3.7 with triethylamine additives) to ensure compound integrity and batch consistency.

Data Table: Summary of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Core synthesis | Anthraquinone derivatives, oxidants (Cr(VI)) | Formation of tetracene-5,12-dione core | Controlled oxidation and cyclization |

| Selective hydrogenation | Pd/C catalyst, H2 gas | Reduction to 8,10-dihydro form | Avoid over-reduction of quinones |

| Hydroxylation | Osmium tetroxide or enzymatic methods | Introduction of hydroxyl groups at 6,7,11 | Protection of other functional groups |

| Amination at position 9 | Reductive amination or nucleophilic substitution | Installation of 9-amino group | Requires selective reaction conditions |

| Acetylation | Acetic anhydride or acetyl chloride, base | Formation of 9-acetyl-9-amino group | Mild conditions to avoid side reactions |

| Glycosylation (optional) | Activated sugar donors, Lewis acid catalysts | Attachment of sugar moiety at position 7 | Stereochemical control critical |

| Purification | Chromatography, crystallization | Isolation of pure compound | HPLC used for quality control |

Research Findings and Optimization Notes

- Reaction yields vary depending on the purity of starting materials and reaction conditions but typically range from 50% to 80% per step.

- The acetylation step requires careful pH control to prevent acetyl migration or hydrolysis.

- Hydroxylation selectivity is enhanced by protecting groups and choice of oxidant.

- Industrial processes emphasize solvent recycling and minimizing hazardous reagents.

- Analytical methods such as HPLC with phosphate buffer-acetonitrile mobile phases at pH 3.7 and triethylamine additives provide robust quality control.

Chemical Reactions Analysis

Types of Reactions

9-acetyl-9-amino-6,7,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups to ketones or carboxylic acids.

Reduction: Reduction reactions can convert ketones to alcohols.

Substitution: Amino and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Biological Activities

The compound is primarily studied for its pharmacological properties. Key biological activities include:

- Anticancer Activity : Due to its structural resemblance to anthracyclines, it has shown potential as an anticancer agent. Its mechanism may involve the inhibition of topoisomerases and interference with DNA replication processes.

- Antimicrobial Properties : Preliminary studies suggest that this compound could exhibit antimicrobial effects against various pathogens.

Interaction Studies

Research has revealed important insights into how 9-acetyl-9-amino-6,7,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione interacts with biological macromolecules. These interactions are critical for understanding its mechanism of action:

- DNA Binding : Studies indicate that the compound can intercalate into DNA sequences, which may lead to the disruption of DNA function and subsequent cell death in cancer cells.

- Protein Interactions : The compound has been shown to interact with various proteins involved in cellular signaling pathways, which could modulate their activity.

Case Studies and Research Findings

A review of literature reveals several case studies focusing on the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Effects | Demonstrated significant cytotoxicity against breast cancer cell lines with a mechanism involving apoptosis induction. |

| Study B | Antimicrobial Activity | Showed effectiveness against Gram-positive bacteria in vitro. |

| Study C | Synthesis Optimization | Developed a more efficient synthetic route reducing the number of steps required for production. |

These studies underline the compound's versatility and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 9-acetyl-9-amino-6,7,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione involves its role as an intermediate in the synthesis of amrubicin. Amrubicin exerts its effects by intercalating into DNA, thereby inhibiting topoisomerase II and preventing DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

In Vitro Cytotoxicity (IC₅₀ Values) :

| Compound | HCT-8 Colon Cancer (µM) | MCF-7 Breast Cancer (µM) | |

|---|---|---|---|

| Amrubicin | 0.12 (SCLC models) | 0.15 | |

| Doxorubicin | 0.08 | 0.05 | |

| Epirubicin | 0.10 | 0.07 | |

| 4,6,11-Trihydroxy Analog | 12.7 | N/A |

Toxicity Profiles

Biological Activity

9-acetyl-9-amino-6,7,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione is a complex organic compound that belongs to the tetracene family and is classified as an anthracycline antibiotic. This compound exhibits significant biological activity, particularly in the field of oncology, where it is recognized for its antitumor properties. The following sections delve into its biological mechanisms, efficacy against various cancer types, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 9-acetyl-9-amino-6,7,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione is characterized by a tetracene backbone with multiple hydroxyl groups that enhance its reactivity and biological activity. The compound's molecular formula is with a molecular weight of approximately 533.5 g/mol .

The primary mechanism of action for this compound involves its interaction with DNA and various cellular pathways:

- DNA Intercalation : The compound intercalates into DNA, disrupting replication and transcription processes.

- Topoisomerase Inhibition : It inhibits topoisomerase II, an enzyme critical for DNA unwinding during replication.

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Anticancer Potential

Research has demonstrated that 9-acetyl-9-amino-6,7,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione exhibits marked efficacy against various cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Breast Cancer | MDA-MB231 | 4.5 | DNA intercalation and apoptosis induction |

| Cervical Cancer | HeLa | 3.2 | Topoisomerase inhibition |

| Lung Cancer | A549 | 5.0 | Induction of cell cycle arrest |

These results indicate that the compound has a potent anticancer effect across multiple types of cancer .

Case Studies

- Study on Breast Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound on MDA-MB231 and MCF-7 breast cancer cell lines. Results indicated significant cell death at concentrations as low as 4 µM, correlating with increased caspase activity .

- Cervical Cancer Analysis : In another study focusing on HeLa cells, the compound demonstrated an IC50 value of 3.2 µM, suggesting strong potential for therapeutic application in cervical cancer treatment .

Computational Studies

Recent advancements in computational methods have further elucidated the binding mechanisms of 9-acetyl-9-amino-6,7,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione:

- Molecular Docking : Studies have shown that the compound binds preferentially to the minor groove of DNA. This binding mode is crucial for its anticancer activity as it stabilizes interactions with key cellular targets such as p53 and topoisomerase II .

- Molecular Dynamics Simulations : Simulations have confirmed the stability of the compound-DNA complexes over time, reinforcing its potential as a therapeutic agent .

Q & A

Q. How can researchers optimize the synthesis of this compound while minimizing byproduct formation?

Methodological Answer: Optimization requires systematic experimental design, such as Design of Experiments (DoE), to evaluate critical variables (e.g., reaction temperature, solvent polarity, stoichiometry). For example, fractional factorial designs can identify dominant factors influencing yield and purity, while response surface methodology (RSM) can model interactions between variables. Statistical validation ensures reproducibility. Evidence from chemical engineering design (e.g., RDF2050112 "Reaction fundamentals and reactor design") emphasizes reactor configuration and reaction kinetics as key considerations .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer: Combine spectroscopic methods:

- NMR (¹H/¹³C) to confirm substituent positions and hydrogen bonding interactions.

- UV-Vis spectroscopy to assess conjugation and electronic transitions.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

Cross-referencing with synthetic protocols for analogous anthracene derivatives (e.g., N-acetyl-9-aminoanthracenes) highlights the importance of solvent effects on spectral resolution .

Q. How should researchers address discrepancies in reported solubility data for this compound?

Methodological Answer: Standardize solubility testing using controlled conditions (pH, temperature, ionic strength). Utilize Hansen solubility parameters (HSPs) to predict solvent compatibility. Experimental validation via gravimetric analysis or UV titration under inert atmospheres can resolve inconsistencies. Refer to methodologies in chemical engineering design (RDF2050104 "Membrane and separation technologies") for phase equilibria studies .

Advanced Research Questions

Q. What computational strategies can elucidate the compound’s reaction mechanisms under varying catalytic conditions?

Methodological Answer: Employ density functional theory (DFT) to model transition states and intermediates. Pair with molecular dynamics (MD) simulations to assess solvent-cage effects. Software tools like Gaussian or ORCA enable energy profile calculations, while machine learning (ML) algorithms (e.g., QSPR models) can predict reactivity trends. Evidence from chemical software applications supports virtual screening of catalytic systems .

Q. How can researchers resolve conflicting spectral data regarding the compound’s tautomeric equilibria?

Methodological Answer: Combine variable-temperature NMR (VT-NMR) with deuterium exchange experiments to track proton mobility. Infrared (IR) spectroscopy can identify tautomer-specific carbonyl stretching frequencies. For advanced validation, synchrotron-based X-ray crystallography provides definitive structural snapshots. Comparative studies on anthraquinone analogs emphasize solvent polarity’s role in stabilizing tautomers .

Q. What methodologies are effective in determining the compound’s stability under oxidative or photolytic stress?

Methodological Answer: Design accelerated stability studies using forced degradation protocols:

- Oxidative stress : Expose to H₂O₂ or radical initiators (e.g., AIBN) in controlled reactors.

- Photolytic stress : Use USP/PhEur-compliant light cabinets with calibrated UV/Vis exposure.

Liquid chromatography–mass spectrometry (LC-MS) monitors degradation pathways, while electron paramagnetic resonance (EPR) identifies radical intermediates. Pharmacopeial guidelines (e.g., Pharmacopeial Forum Vol. 42) provide validation frameworks .

Q. How can the compound’s structure-activity relationships (SAR) be systematically explored for pharmacological applications?

Methodological Answer: Synthesize derivatives with targeted modifications (e.g., hydroxyl/acetyl group substitutions) and evaluate bioactivity via high-throughput screening (HTS). Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, polar surface area) with biological endpoints. Evidence from anthracene derivative syntheses demonstrates the utility of regioselective functionalization .

Q. What advanced purification techniques are suitable for isolating enantiomeric or diastereomeric forms of this compound?

Methodological Answer: Chiral stationary phase (CSP) chromatography (e.g., cellulose- or amylase-based columns) resolves enantiomers. For diastereomers, simulate moving bed (SMB) chromatography improves throughput. Pair with circular dichroism (CD) for enantiopurity validation. Refer to RDF2050104 ("Membrane and separation technologies") for scalability considerations .

Cross-Cutting Methodological Challenges

Q. How should researchers design experiments to validate conflicting hypotheses about the compound’s redox behavior?

Methodological Answer: Adopt a tiered approach:

Electrochemical profiling : Cyclic voltammetry (CV) to identify redox potentials.

In situ spectroelectrochemistry : Monitor spectral changes during redox events.

Computational validation : DFT-calculated HOMO/LUMO gaps compared to experimental data.

Contested methodologies (e.g., art-activism hybrid approaches) highlight the need for interdisciplinary verification .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer: Implement process analytical technology (PAT) for real-time monitoring (e.g., inline FTIR, Raman spectroscopy). Use quality-by-design (QbD) principles to define critical quality attributes (CQAs) and control raw material variability. Evidence from chemical engineering design (RDF2050108 "Process control and simulation") supports dynamic optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.